5-(Ethanesulfonyl)-2-fluorobenzoic acid
Overview
Description
5-(Ethanesulfonyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethanesulfonyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid typically involves the introduction of the ethanesulfonyl group and the fluorine atom onto the benzoic acid core. One common method involves the sulfonylation of 2-fluorobenzoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethanesulfonyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanesulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biological Activity
5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS No. 898258-55-4) is a compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO4S
- Molecular Weight : 281.33 g/mol
- Structure : The compound features a benzoic acid moiety with a fluorine atom and an ethanesulfonyl group, contributing to its unique chemical reactivity and biological profile.
Synthesis
This compound can be synthesized via various methods involving the introduction of the sulfonyl and fluorine groups onto the benzoic acid framework. Typical synthetic routes include:
- Formation of the Benzoic Acid Derivative : Starting from 2-fluorobenzoic acid, the sulfonyl group is introduced using ethanesulfonyl chloride in the presence of a base.
- Purification : The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have shown that derivatives of benzoic acids exhibit antimicrobial activity. For example:
- In vitro studies demonstrated that this compound exhibits significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
Anticancer Activity
Research has indicated that compounds with similar structures may possess anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound induces apoptosis at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect may be mediated through the activation of caspase pathways.
The precise mechanism of action for this compound is still under investigation but may involve:
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Several case studies have illustrated the effectiveness of this compound:
-
Study on Bacterial Resistance :
- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
-
Cancer Research :
- In a study published in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone, suggesting potential for therapeutic application.
Properties
IUPAC Name |
5-ethylsulfonyl-2-fluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYNVXLVMKJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898258-55-4 | |
Record name | 5-(ethanesulfonyl)-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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